![molecular formula C18H19NO2 B1672202 Isbogrel CAS No. 89667-40-3](/img/structure/B1672202.png)
Isbogrel
Overview
Description
Isbogrel, also known as CV4151, is a small molecule thromboxane A2 synthase (TXA2 synthase) inhibitor . It is used to study cardiac arrhythmias, transient ischemic attacks, and thrombosis . It is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular formula of this compound is C18H19NO2 . Its molecular weight is 281.35 . The systematic name for this compound is (6E)-7-Phenyl-7-(3-pyridinyl)-6-heptenoic acid .
Scientific Research Applications
1. Antiplatelet Action and Prostanoid Metabolism Modulation
Isbogrel (CV-4151) demonstrates significant antiplatelet activity, particularly in the presence of PGI2 synthase, by simultaneously inhibiting thromboxane A2 (TXA2) generation and enhancing prostacyclin (PGI2) generation. This dual effect is crucial in modulating platelet aggregation and vascular function. It exhibits potent antiplatelet action by affecting these key prostanoids, thus playing a critical role in thrombosis and cardiovascular health (Terashita, Imura, & Nishikawa, 1996).
2. Thrombosis Prevention
This compound's capacity to inhibit TXA2 synthesis also contributes to its effectiveness in preventing thrombosis. In studies involving rats, it was observed that this compound inhibited femoral vein platelet-rich thrombosis caused by endothelial injury, showcasing its potential as a therapeutic agent in treating thrombotic diseases. This suggests a broader application in cardiovascular health, particularly in conditions where thrombosis prevention is paramount (Terashita, Imura, Kawamura, Kato, & Nishikawa, 1995).
Mechanism of Action
Target of Action
Isbogrel, also known as CV-4151, is a potent selective inhibitor of thromboxane A2 synthase . Thromboxane A2 synthase is an enzyme that plays a crucial role in the biosynthesis of thromboxane A2 (TXA2), a type of eicosanoid that has prothrombotic properties, promoting platelet aggregation .
Mode of Action
This compound interacts with thromboxane A2 synthase, inhibiting its activity . This interaction prevents the synthesis of thromboxane A2, thereby reducing platelet aggregation and thrombus formation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the thromboxane A2 pathway. By inhibiting thromboxane A2 synthase, this compound disrupts the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator . This leads to a decrease in platelet aggregation and thrombus formation, which are key events in the pathogenesis of various cardiovascular diseases .
Result of Action
The inhibition of thromboxane A2 synthase by this compound leads to a decrease in the generation of thromboxane A2 . This results in reduced platelet aggregation and thrombus formation, which can help prevent the occurrence of thrombotic events such as stroke and myocardial infarction .
properties
IUPAC Name |
(E)-7-phenyl-7-pyridin-3-ylhept-6-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(21)12-6-2-5-11-17(15-8-3-1-4-9-15)16-10-7-13-19-14-16/h1,3-4,7-11,13-14H,2,5-6,12H2,(H,20,21)/b17-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPBQLKEHGGKKD-GZTJUZNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCCCC(=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\CCCCC(=O)O)/C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021133 | |
Record name | Isbogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89667-40-3 | |
Record name | Isbogrel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89667-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isbogrel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089667403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isbogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6E)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISBOGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGB7P08R36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Isbogrel?
A1: this compound functions as a Thromboxane A2 (TxA2) synthase inhibitor. [, ] This means it prevents the synthesis of TxA2, a potent vasoconstrictor and platelet aggregation inducer, from its precursor, prostaglandin H2. [, ] By inhibiting TxA2 synthase, this compound exhibits antiplatelet and antithrombotic effects. [, , ]
Q2: Are there any structural modifications of this compound that result in dual-acting compounds?
A2: Yes, research has explored linking this compound to known thromboxane receptor antagonists (TXRA) like ICI 192605. [] These novel compounds exhibit both thromboxane synthase inhibition and receptor antagonist activity in vitro and in vivo. [] This dual-acting approach could potentially offer enhanced therapeutic benefits in managing thrombotic conditions.
Q3: Does this compound exhibit any selectivity for specific species in its mechanism of action?
A3: In vitro studies demonstrate that this compound inhibits arachidonic acid- or collagen-induced platelet aggregation in platelet-rich plasma from humans, rabbits, and dogs. [] This suggests a conserved mechanism of action across these species, making it a valuable tool for preclinical research.
Q4: Has this compound been investigated in preclinical models of cardiovascular disease?
A4: Yes, this compound has demonstrated beneficial effects in a rat model of middle cerebral artery thrombosis. [] This finding, alongside its positive effects on collagen-induced coronary ischemia in guinea pigs, [] highlights its potential as a therapeutic agent for ischemic cardiovascular diseases.
Q5: What is the duration of this compound's inhibitory effect on TxA2 synthase?
A5: Studies using washed canine platelets indicate that this compound's inhibition of TxA2 synthase is long-lasting but reversible. [] While its inhibitory effect gradually diminishes after washing platelets with drug-free buffer, a dose-dependent inhibition persists even after multiple washes. [] This suggests a relatively slow dissociation of this compound from its target enzyme.
Q6: Are there any known drug interactions with this compound?
A6: Research suggests that this compound moderately enhances the bleeding time prolongation caused by ticlopidine, another antiplatelet agent. [] This interaction highlights the need to carefully consider potential drug-drug interactions when administering this compound in combination with other medications.
Q7: What analytical methods are typically employed to study this compound?
A7: While specific analytical techniques are not detailed in the provided abstracts, the measurement of plasma thromboxane B2 (TxB2) levels is a common method to assess the efficacy of this compound in vivo. [] Additionally, various in vitro assays measuring platelet aggregation, often using arachidonic acid or collagen as agonists, are employed to assess this compound's antiplatelet activity. [, , ]
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